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Lipoamido-PEG4-acid

Cat. No.: B608589
M. Wt: 453.6 g/mol
InChI Key: QJFPDZROPSGMGV-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Bifunctional Linkers in Bioconjugation

Bioconjugation, the process of chemically joining two molecules where at least one is a biomolecule, is a foundational technique in biotechnology and medicine. nih.govwiley-vch.desigmaaldrich.com The development of this field has been intrinsically linked to the evolution of chemical crosslinkers, which are molecules with reactive ends capable of forming covalent bonds with other molecules.

Early efforts often utilized homobifunctional linkers, which possess two identical reactive groups. sigmaaldrich.com These are effective for straightforward crosslinking but offer limited control when creating more complex conjugates. The major advancement came with the development of heterobifunctional linkers, which feature two different reactive groups. wiley-vch.desigmaaldrich.com This design allows for sequential, controlled reactions, enabling the precise connection of two different molecular entities. A classic example is Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which reacts with amines and thiols, respectively. wiley-vch.de

The evolution of linkers also focused on the spacer arm that separates the reactive ends. The introduction of polyethylene (B3416737) glycol (PEG) chains as spacers was a significant milestone. biochempeg.combroadpharm.com PEGylation, the process of attaching PEG chains, was found to confer numerous advantageous properties to biomolecules, including increased water solubility, enhanced stability, and reduced immunogenicity. biochempeg.comcreative-biolabs.commdpi.com The progression from polydisperse (a mixture of different chain lengths) to monodisperse or discrete PEG (dPEG®) linkers provided researchers with precise control over the linker length, which is crucial for optimizing the performance of the final conjugate. broadpharm.com This history of innovation, from simple linkers to precisely engineered constructs, set the stage for the development of sophisticated molecules like Lipoamido-PEG4-acid.

Rationale for the Molecular Design and Academic Utility of this compound Architectures

The structure of this compound is a prime example of rational molecular design, where each part of the molecule serves a specific and critical function. This multi-component architecture allows it to act as a bridge between different chemical environments, such as metallic surfaces and biological systems.

The Lipoic Acid Moiety: At one end of the molecule is a lipoic acid residue, characterized by a 1,2-dithiolane (B1197483) ring. broadpharm.com This cyclic disulfide structure serves as a powerful anchoring group for noble metal surfaces, particularly gold and silver. rsc.org It forms two dative bonds with the metal, resulting in a much more stable self-assembled monolayer (SAM) compared to anchors based on a single thiol group. creative-biolabs.comsumitbiomedical.com This robust attachment is essential for creating stable, functionalized nanoparticles for use in diagnostics and drug delivery. aip.orgrsc.org The lipoic acid group itself can also be a site for further chemical reactions. aip.org

The Terminal Carboxylic Acid: The other end of the molecule terminates in a carboxylic acid (-COOH) group. broadpharm.com This functional group is a versatile handle for covalent conjugation. axispharm.com In the presence of activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or HATU, the carboxylic acid can readily react with primary amine groups found on proteins (e.g., on lysine (B10760008) residues) or other molecules to form a highly stable amide bond. axispharm.combroadpharm.com This reaction is one of the most common and reliable methods used in bioconjugation.

Chemical Properties of this compound
PropertyValue
CAS Number1314378-10-3 broadpharm.comxcessbio.com
Molecular FormulaC19H35NO7S2 broadpharm.comxcessbio.com
Molecular Weight453.61 g/mol xcessbio.com
Chemical Name1-[5-(1,2-dithiolan-3-yl)pentanamido]-3,6,9,12-tetraoxapentadecan-15-oic acid xcessbio.com
AppearanceSolid Powder xcessbio.com
Purity≥95% broadpharm.com

Scope and Significance of this compound in Fundamental Research Inquiry

The unique trifunctional design of this compound has made it a valuable tool in several key areas of fundamental and applied research.

Targeted Protein Degradation: this compound is frequently used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). smolecule.comxcessbio.commedchemexpress.com PROTACs are innovative bifunctional molecules designed to eliminate specific unwanted proteins from cells. xcessbio.com They work by simultaneously binding to a target protein and an E3 ubiquitin ligase, bringing the two into close proximity. smolecule.com This induced proximity hijacks the cell's own ubiquitin-proteasome system to tag the target protein for degradation. xcessbio.com The linker's length and chemical nature are critical for the PROTAC's efficacy, and the PEG4 spacer in this compound provides an optimal balance of hydrophilicity and spatial orientation. smolecule.com

Surface Modification and Nanotechnology: A major application of this compound is in the functionalization of nanoparticles, particularly gold nanoparticles (AuNPs). nih.govaip.org The lipoic acid end anchors firmly to the gold surface, while the hydrophilic PEG chain extends into the surrounding medium, providing colloidal stability and a biocompatible interface. mdpi.comrsc.org The terminal carboxylic acid is then available for the covalent attachment of various molecules, such as targeting ligands (antibodies, peptides), fluorescent dyes, or therapeutic agents. nih.govrsc.org This strategy is used to construct sophisticated nanosystems for targeted drug delivery, biomedical imaging, and highly sensitive biosensors. biochempeg.comaip.org

Bioconjugation and Self-Assembled Monolayers (SAMs): More broadly, this compound serves as a versatile linker in bioconjugation to enhance the properties of biomolecules. smolecule.comcreative-biolabs.com Its ability to form stable, well-ordered SAMs on gold surfaces is exploited in the development of electrochemical biosensors and platforms for studying molecular interactions. researchgate.netutb.czworldscientific.com By creating a modified surface, researchers can immobilize proteins or other molecules in a controlled manner to probe biological events using techniques like Surface Plasmon Resonance (SPR). nih.gov

Functional Units of this compound and Their Roles
Functional UnitPrimary Role in Research Applications
Lipoic AcidProvides a stable, bidentate anchor to noble metal surfaces (e.g., gold, silver) for nanoparticle functionalization and SAM formation. rsc.orgcreative-biolabs.comsumitbiomedical.com
PEG4 SpacerIncreases water solubility, confers biocompatibility, and reduces non-specific binding of proteins to surfaces. Provides precise spatial separation. broadpharm.comcreative-biolabs.comcreativepegworks.com
Carboxylic AcidActs as a reactive handle for covalent conjugation to primary amines on biomolecules, drugs, or probes after activation. axispharm.combroadpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H35NO7S2 B608589 Lipoamido-PEG4-acid

Properties

IUPAC Name

3-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO7S2/c21-18(4-2-1-3-17-6-16-28-29-17)20-7-9-25-11-13-27-15-14-26-12-10-24-8-5-19(22)23/h17H,1-16H2,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFPDZROPSGMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Lipoamido Peg4 Acid and Its Research Oriented Derivatives

Strategies for Lipoic Acid Amidation with PEG Derivatives

Solid-phase synthesis (SPS) offers a streamlined and efficient method for preparing peptide-lipoic acid conjugate precursors. acs.org In this approach, a peptide or other molecule of interest is first assembled on a solid support, such as Wang resin. acs.org The lipoic acid is then coupled to the resin-bound molecule. This method simplifies purification, as excess reagents and byproducts can be easily washed away, leaving the desired conjugate attached to the solid support. google.com The final product is then cleaved from the resin. This technique is particularly advantageous for creating complex bioconjugates where precise control over the sequence and composition is necessary. acs.org For instance, peptide-lipoic acid monomers have been successfully synthesized using solid-phase techniques, employing coupling reagents like HBTU and HOBT to facilitate the amide bond formation. acs.org

Solution-phase synthesis is a widely used alternative for producing Lipoamido-PEG4-acid and its intermediates. This method involves carrying out the reactions in a suitable organic solvent. A common strategy is to activate the carboxylic acid of lipoic acid using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form a more stable active ester. google.comresearchgate.net This activated lipoic acid is then reacted with an amino-PEG derivative, such as amino-PEG4-acid, to form the desired amide linkage. google.com The reaction is typically performed in an inert atmosphere to prevent oxidation of the disulfide bond in lipoic acid. google.com While solution-phase synthesis can be more challenging to purify compared to SPS, it is often more scalable for producing larger quantities of the compound.

Solid-Phase Synthesis Approaches for Conjugate Precursors

Functionalization of the Carboxylic Acid Moiety for Diverse Research Applications

The terminal carboxylic acid group of this compound is a key functional handle that allows for its conjugation to a wide array of molecules for various research purposes. broadpharm.com This functionalization is typically achieved through esterification or amidation reactions.

Esterification of the terminal carboxylic acid can serve two main purposes: protection of the acid group during subsequent synthetic steps or direct conjugation to a hydroxyl-containing molecule. For protection, the carboxylic acid can be converted to a simple ester, such as a methyl or t-butyl ester, which can be later removed under specific conditions to regenerate the free acid. For direct conjugation, the carboxylic acid can be reacted with a hydroxyl-containing molecule in the presence of a coupling agent like DCC and a catalyst such as 4-(dimethylamino)pyridine (DMAP). mdpi.com This approach has been used to synthesize conjugates of lipoic acid with other bioactive molecules, such as the antioxidant Tempol, through a PEG linker. nih.gov

The most common method for functionalizing the carboxylic acid of this compound is through amide bond formation with a primary or secondary amine. broadpharm.combroadpharm.com This reaction is facilitated by the use of coupling reagents that activate the carboxylic acid. jenkemusa.com Widely used coupling reagents include carbodiimides like EDC and phosphonium (B103445) or aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). broadpharm.combroadpharm.comiris-biotech.de

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, which is then readily attacked by the amine to form a stable amide bond. luxembourg-bio.com The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions. For example, HATU is known for its high reactivity and is often preferred for sterically hindered couplings. iris-biotech.desigmaaldrich.com EDC is a water-soluble carbodiimide (B86325), making it convenient for reactions in aqueous buffers and simplifying the removal of byproducts through aqueous extraction. jenkemusa.comnih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Full Name Key Features
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Water-soluble, facilitates easy purification. jenkemusa.com
DCC Dicyclohexylcarbodiimide Used in organic solvents; byproduct is insoluble. google.com
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) Highly reactive, good for sterically hindered couplings. iris-biotech.desigmaaldrich.com
HBTU N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate Commonly used in solid-phase peptide synthesis. acs.orgsigmaaldrich.com

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Generates OBt esters, widely used in routine synthesis. sigmaaldrich.com |

Esterification Reactions for Intermediate Protection and Subsequent Derivatization

Advanced Purification and Characterization Techniques for Research-Grade Compounds and Conjugates

Ensuring the purity and structural integrity of this compound and its derivatives is paramount for their use in research. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Purification:

Flash Chromatography: This technique is often used for the initial purification of the synthesized compounds, separating the desired product from unreacted starting materials and byproducts based on polarity. nih.gov

Reverse-Phase High-Pressure Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for the final purification of the conjugates, providing high resolution and yielding highly pure products. nih.govfrontiersin.orgnih.gov It separates molecules based on their hydrophobicity.

Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compounds. researchgate.netnih.govresearchgate.net NMR provides detailed information about the connectivity of atoms and the presence of specific functional groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming that the desired synthesis has occurred. nih.govfrontiersin.orgnih.gov Electrospray ionization (ESI) is a common technique used for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the amide and carboxylic acid groups, by detecting their characteristic vibrational frequencies. researchgate.netnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Lipoic Acid
Polyethylene (B3416737) Glycol (PEG)
Wang Resin
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
HOBT (1-Hydroxybenzotriazole)
DCC (Dicyclohexylcarbodiimide)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
NHS (N-Hydroxysuccinimide)
Amino-PEG4-acid
Tempol
DMAP (4-(Dimethylamino)pyridine)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Chromatographic Separations in Synthetic Routes (e.g., Column Chromatography, HPLC)

Chromatographic methods are indispensable for the purification of this compound and its synthetic precursors. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography

Following the coupling of activated lipoic acid with the appropriate amino-PEG-acid intermediate, column chromatography is a primary method for purifying the resulting crude product. smolecule.com Silica (B1680970) gel is commonly used as the stationary phase for these types of polar molecules. The separation can be challenging due to the polar nature of the PEG chain, which can cause streaking and poor separation in conventional solvent systems. reddit.com

To achieve effective separation, specific solvent systems are employed. A gradient elution using a mixture of a non-polar solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃) and a polar solvent like methanol (B129727) (MeOH) is typical. reddit.com For compounds containing a terminal carboxylic acid, like this compound, the addition of a small percentage of a modifier like formic acid to the eluent can improve peak shape and separation by suppressing the ionization of the carboxyl group. reddit.com

ParameterDescriptionCommon Implementation for PEGylated Compounds
Stationary Phase The solid adsorbent through which the solvent flows.Silica Gel
Mobile Phase (Eluent) The solvent or solvent mixture that carries the sample through the stationary phase.Gradient of Dichloromethane/Methanol or Chloroform/Methanol. reddit.com
Mobile Phase Additive Used to improve separation of ionizable compounds.~1-2% Formic Acid for acidic compounds to reduce peak tailing. reddit.com
Detection Method Method for visualizing separated compounds on a TLC plate prior to column separation.Modified Dragendorff stain or potassium permanganate (B83412) stain for visualizing polar, PEG-containing molecules. reddit.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique primarily used to assess the purity of the final this compound product rather than for bulk purification. bldpharm.com Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing polar molecules like PEGylated compounds. nih.gov

In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar. A gradient of increasing organic solvent (like acetonitrile) in an aqueous buffer is used to elute the compounds. medchemexpress.com The inclusion of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase is standard practice for separating molecules with acidic or basic functional groups, as it sharpens peaks and improves resolution. biosynth.com The purity of the final product is typically determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Commercial batches of this compound often report a purity of ≥95% or ≥98% as determined by HPLC. xcessbio.combroadpharm.com

ParameterDescriptionTypical Conditions for Purity Analysis
Mode The principle of separation.Reversed-Phase (RP-HPLC)
Stationary Phase The column packing material.C18 (Octadecyl-silica). medchemexpress.combiosynth.com
Mobile Phase The solvent system used for elution.Aqueous buffer (e.g., Water with 0.1% TFA) and an organic solvent (e.g., Acetonitrile with 0.1% TFA). biosynth.com
Elution The process of passing the mobile phase through the column.Gradient elution (linearly increasing percentage of organic solvent).
Detector The instrument used to detect eluting compounds.UV Detector (at a low wavelength, e.g., 214/220 nm for amide bonds) or Evaporative Light Scattering Detector (ELSD).

Spectroscopic and Spectrometric Validation of Synthetic Intermediates and Final Products (e.g., NMR, Mass Spectrometry)

Once purified, the chemical structure of this compound and its intermediates must be unequivocally confirmed. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools for this validation.

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique used to confirm the molecular weight of the synthesized compound. bldpharm.com By ionizing the molecule and measuring its mass-to-charge ratio (m/z), MS provides a precise measurement of the molecular mass. For this compound, high-resolution mass spectrometry (HRMS) can verify the elemental composition by matching the measured exact mass to the calculated value. The expected monoisotopic mass for this compound (C₁₉H₃₅NO₇S₂) is 453.1855 Da. smolecule.comnih.gov In electrospray ionization (ESI), common adducts such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ would be observed.

Compound NameMolecular FormulaCalculated Monoisotopic Mass (Da)Commonly Observed Ions (ESI-MS)
This compoundC₁₉H₃₅NO₇S₂453.1855. nih.gov[M+H]⁺, [M+Na]⁺, [M+K]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it an essential tool for structural confirmation of the final product. broadpharm.combroadpharm.com ¹H NMR is particularly informative, as it can identify the distinct proton environments within the this compound structure.

The ¹H NMR spectrum is expected to show characteristic signals corresponding to the three main parts of the molecule:

Lipoamide (B1675559) Moiety: Protons within the dithiolane ring and on the adjacent pentanamide (B147674) chain. These signals typically appear in the upfield region of the spectrum.

PEG Linker: A prominent, complex set of signals corresponding to the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-).

Terminal Acid Chain: Signals for the methylene (B1212753) protons adjacent to the terminal carboxylic acid group.

The integration of these signals should correspond to the number of protons in each part of the structure, confirming that the components have been linked in the correct stoichiometry.

Structural MoietyExpected ¹H NMR Proton EnvironmentsGeneral Chemical Shift (δ) Range (ppm)
Lipoamide Protons on the dithiolane ring (CH₂-S-S-CH), protons on the alkyl chain (-(CH₂)₄-), and the amide N-H proton.~1.4 - 3.6 (alkyl and dithiolane), ~6.0-8.0 (amide N-H)
PEG4 Linker Multiple overlapping signals from the methylene protons of the four ethylene glycol units (-O-CH₂-CH₂-O-).~3.5 - 3.8
Terminal Acid Methylene protons alpha and beta to the carboxylic acid group (-CH₂-CH₂-COOH).~2.5 - 2.8 (α-CH₂) and ~3.7 (β-CH₂)
Carboxylic Acid The acidic proton (-COOH).~10 - 12 (often broad or not observed)

Molecular Design Principles and Structural Considerations in Lipoamido Peg4 Acid Conjugates for Academic Studies

Role of the Polyethylene (B3416737) Glycol (PEG4) Spacer in Conjugate Behavior and Research Applications

The tetraethylene glycol (PEG4) portion of Lipoamido-PEG4-acid is central to its utility as a linker in academic research. This short, hydrophilic chain imparts several desirable characteristics to conjugates, influencing their solubility, biocompatibility, and interaction with other molecules.

The PEG4 spacer significantly enhances the hydrophilicity and aqueous solubility of molecules to which it is conjugated. thermofisher.comlumiprobe.cominterchim.fr This property is crucial in biological research, which is predominantly conducted in aqueous buffer systems. The ether oxygens in the PEG chain form hydrogen bonds with water molecules, creating a hydration layer that helps to prevent the aggregation and precipitation of the conjugate. rsc.orgresearchgate.net This increased solubility is not only beneficial for handling and storage but also ensures that the conjugated molecule remains in solution to interact with its biological target. thermofisher.com

Furthermore, PEG is known for its biocompatibility and low immunogenicity. interchim.fr The attachment of PEG chains to a molecule can shield it from recognition by the immune system and reduce non-specific interactions with proteins and cells. thermofisher.comrsc.org This "stealth" effect is particularly advantageous in the development of bioconjugates intended for in vivo studies, as it can lead to longer circulation times and reduced clearance.

Table 1: Physicochemical Properties Conferred by the PEG4 Spacer

PropertyInfluence of PEG4 SpacerResearch Implication
Hydrophilicity The ether oxygens of the PEG chain readily form hydrogen bonds with water. rsc.orgresearchgate.netEnhances solubility in aqueous buffers, preventing aggregation and improving handling for biological assays. thermofisher.cominterchim.fr
Solubility Increases the overall water solubility of the conjugated molecule. lumiprobe.comCrucial for maintaining the stability and activity of bioconjugates in physiological environments.
Biocompatibility Generally considered non-toxic and non-immunogenic. interchim.frReduces the likelihood of adverse biological responses in cell-based and in vivo studies.
Reduced Non-Specific Binding The hydrated PEG chain creates a barrier that minimizes unwanted interactions with proteins and other biomolecules. researchgate.netImproves the signal-to-noise ratio in assays and enhances the target specificity of probes.

The PEG4 spacer, while beneficial for solubility, also introduces steric hindrance that can affect the efficiency of bioconjugation reactions. The flexible nature of the PEG chain can create a "molecular cloud" around the reactive terminus, potentially impeding its access to the target functional group on a biomolecule. vulcanchem.com This effect is dependent on the length of the PEG chain; while a short spacer like PEG4 provides some spatial separation, longer chains can sometimes lead to reduced reaction rates due to increased conformational flexibility and shielding of the reactive site. acs.org

Conversely, the spacer can also be advantageous by providing sufficient distance between the conjugated molecule and a larger biomolecule or surface, thereby minimizing steric clashes that could inhibit binding or other desired interactions. interchim.fr The optimal spacer length is therefore a critical consideration in the design of a bioconjugate, balancing the need for solubility and spatial separation against the potential for negative steric effects on conjugation efficiency.

The length of the PEG linker is a key parameter that is often optimized for specific research applications, a prime example being its use in Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comxcessbio.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3-binding moieties plays a crucial role in the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase). nih.govnih.gov

Research has shown that the degradation efficiency of a PROTAC is highly sensitive to the length of the linker. sigmaaldrich.com For instance, studies on estrogen receptor-α (ERα) targeting PROTACs found that a 16-atom linker was significantly more potent than shorter or longer versions. sigmaaldrich.com Similarly, in the development of PROTACs for Bruton's tyrosine kinase (BTK), longer PEG linkers (≥ 4 units) were found to be more effective than shorter ones, which impaired binding affinities due to steric repulsion. nih.gov Therefore, this compound, with its defined length, serves as a valuable building block in the systematic optimization of PROTAC linkers to achieve maximal degradation potency. xcessbio.comsmolecule.com

Table 2: Research Findings on PEG Linker Length Optimization in PROTACs

Target ProteinKey FindingReference
Estrogen Receptor-α (ERα) A 16-atom linker length was identified as optimal for degradation, highlighting the critical impact of linker length on PROTAC efficacy. sigmaaldrich.com
Bromodomain-containing protein 4 (BRD4) PEG linkers were found to engage in crucial van der Waals and hydrogen bond interactions within the ternary complex, with linker length influencing binding and degradation. nih.gov
Bruton's tyrosine kinase (BTK) PROTACs with shorter linkers (less than 4 PEG units) showed impaired binding affinity, while those with longer linkers were more potent. nih.gov
Cereblon (CRBN) (homo-PROTAC) An 8-atom PEG linker was found to be optimal for the degradation of the E3 ligase CRBN itself. nih.gov

Steric Hindrance and Molecular Crowding Effects on Bioconjugation Efficiency

Bifunctional Nature: Exploiting the Lipoamide (B1675559) and Carboxylic Acid Termini in Research Design

The bifunctional character of this compound, with its distinct lipoamide and carboxylic acid termini, allows for a wide range of applications in materials science and probe development.

The lipoamide group of this compound contains a disulfide bond within a five-membered ring. This disulfide has a strong affinity for gold surfaces and is a well-established anchor for the formation of self-assembled monolayers (SAMs). nih.govrsc.orgsigmaaldrich.com When a gold substrate is exposed to a solution containing this compound, the disulfide bond can reductively cleave and form two stable gold-thiolate bonds, anchoring the molecule to the surface. sigmaaldrich.comdiva-portal.org

This property is extensively used in materials science to create functionalized surfaces with controlled chemical and physical properties. extrica.comnlk.cz The PEG4 spacer and terminal carboxylic acid then extend away from the surface, allowing for further modification or for the study of interfacial phenomena. For example, the PEG layer can render the surface resistant to non-specific protein adsorption, a critical feature for creating biocompatible materials and biosensors. researchgate.netsemanticscholar.org The terminal carboxyl groups can then be used to immobilize specific biomolecules, creating a well-defined and biologically active surface for studying cell adhesion, protein binding, or other biological processes. nih.gov

Table 3: Characteristics of Lipoamide-based Self-Assembled Monolayers on Gold

FeatureDescriptionResearch Significance
Anchor Group The disulfide in the lipoamide moiety forms strong, stable bonds with gold surfaces. sigmaaldrich.comdiva-portal.orgProvides a robust method for surface modification and functionalization.
Monolayer Formation Molecules spontaneously organize into a densely packed layer on the gold substrate. nih.govmdpi.comAllows for the creation of well-defined surfaces with controlled properties.
Anti-fouling Properties The PEG4 spacer can create a hydrophilic layer that resists non-specific protein adsorption. researchgate.netsemanticscholar.orgEssential for developing biocompatible materials and reducing background noise in biosensor applications.
Surface Functionalization The exposed carboxylic acid groups provide sites for the covalent attachment of other molecules.Enables the creation of bioactive surfaces for a wide range of biological and materials science studies. nih.gov

The terminal carboxylic acid (–COOH) on this compound serves as a versatile reactive handle for covalent bioconjugation. broadpharm.combroadpharm.com This functional group can be readily activated, most commonly using carbodiimide (B86325) chemistry (e.g., with EDC) in the presence of N-hydroxysuccinimide (NHS), to form a reactive NHS ester. thermofisher.com This activated ester can then efficiently react with primary amines (–NH2), which are abundant in biomolecules such as on the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds. thermofisher.comaxispharm.com

This reactivity makes this compound a valuable tool for developing a wide array of molecular probes. nih.gov For instance, it can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or small molecule ligands. The lipoamide end can then be used to anchor these probes to gold nanoparticles or surfaces for detection assays, or it can be conjugated to another molecule of interest, creating a bifunctional probe. The hydrophilicity imparted by the PEG4 spacer ensures that the resulting probe remains soluble and that the reporter group is accessible for detection. lumiprobe.comvulcanchem.com

Applications of Lipoamido Peg4 Acid in Bioconjugation Strategies for Advanced Research

Conjugation to Peptides and Proteins for Enhanced Functionality and Research Probes

The chemical modification of proteins and peptides is a cornerstone of biochemical research, enabling studies of protein function, interaction, and localization. thermofisher.com Lipoamido-PEG4-acid serves as a key reagent in these modifications. The terminal carboxylic acid of the linker can be activated using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or HATU, allowing it to covalently bond with primary amine groups found on the N-terminus of a polypeptide chain or on the side chain of lysine (B10760008) residues. broadpharm.comthermofisher.com This process, often referred to as PEGylation, can improve the solubility and stability of the modified protein or peptide. axispharm.comissuu.com

The attachment of linkers like this compound to a protein can be achieved through either random or site-specific methodologies, each with distinct implications for the final conjugate's properties. issuu.com

Random Conjugation: This is the more traditional approach, typically targeting the primary amines of lysine residues. thermofisher.comfluorofinder.com Since lysine residues are often abundant and located on the protein's surface, this method is relatively straightforward. thermofisher.com However, it results in a heterogeneous mixture of conjugates with the linker attached at various positions and with a variable drug-to-antibody ratio (in the context of ADCs) or linker-to-protein ratio. issuu.comissuu.com This heterogeneity can potentially impact the protein's biological activity if conjugation occurs at or near an active site. issuu.com

Site-Specific Conjugation: To overcome the limitations of random conjugation, significant research has focused on developing site-specific methods to produce homogeneous bioconjugates. issuu.comissuu.com These strategies involve modifying the protein, often through genetic engineering, to introduce a unique reactive handle at a desired location. issuu.com This allows for precise control over the point of attachment. Methods include:

Engineered Cysteines: Introducing a cysteine residue at a specific site allows for conjugation via its thiol group. issuu.com

Unnatural Amino Acids (UAAs): Incorporating UAAs with orthogonal reactive groups (e.g., an azide (B81097) or alkyne for click chemistry, or a ketone) provides a highly specific target for conjugation. issuu.comissuu.comnih.gov For instance, a protein engineered to contain p-azidophenylalanine can be specifically conjugated to a linker bearing a compatible alkyne group. issuu.com In such a scenario, this compound would first be derivatized with the appropriate reactive partner.

Enzymatic Ligation: Enzymes like sortase or lipoic acid ligase can be used to attach molecules at specific recognition sequences or residues. nih.govnbe-therapeutics.com Research has shown that lipoic acid ligase (LplA) can modify native antibodies with biased site-specificity, highlighting an enzymatic pathway relevant to the lipoamido moiety. nih.gov

FeatureRandom ConjugationSite-Specific Conjugation
Target GroupSurface-accessible primary amines (e.g., Lysine, N-terminus) thermofisher.comEngineered cysteines, unnatural amino acids, or enzyme recognition sites issuu.comissuu.com
HomogeneityHeterogeneous mixture of products issuu.comHomogeneous, well-defined product nbe-therapeutics.com
Process ComplexitySimpler, uses native protein chemistry fluorofinder.comRequires protein engineering or enzymatic steps issuu.com
Impact on FunctionPotential for inactivation if conjugation occurs near active sites issuu.comMinimized impact on function by directing conjugation away from critical regions nih.gov

The conjugation of a PEG linker like this compound can have significant effects on the physicochemical properties of a protein. issuu.com The stability of a protein's folded conformation is essential for its biological activity and is maintained by a delicate balance of interactions, including hydrophobic interactions, hydrogen bonds, and disulfide bridges. susupport.comabcam.com

Activity: Preserving the biological activity of the protein is a critical goal of bioconjugation. Random conjugation to lysine residues carries a risk of modifying the active site or antigen-binding region, which could diminish or eliminate the protein's function. issuu.com Site-specific conjugation methodologies are advantageous as they allow the linker to be placed at a location where it is least likely to interfere with the protein's tertiary structure and functional domains. nih.gov

PropertyImpact of Conjugation with this compoundRationale
SolubilityGenerally increasedThe hydrophilic PEG4 chain improves solubility in aqueous environments. smolecule.comissuu.com
StabilityCan be increasedThe PEG chain can provide steric shielding against proteases and reduce aggregation. issuu.com However, improper conjugation can destabilize the protein fold. susupport.com
FoldingCan be affectedThe attachment of an external molecule can interfere with the native interactions that guide the protein folding process. abcam.com Molecular chaperones are the cell's natural solution to prevent misfolding. abcam.com
ActivityPotentially reduced (random conjugation) or preserved (site-specific)Random conjugation may block active sites, while site-specific methods can avoid these critical regions. issuu.com

Site-Specific vs. Random Conjugation Methodologies for Targeted Modification

Functionalization of Nucleic Acids and Oligonucleotides for Molecular Biology Tools

The chemical functionalization of nucleic acids has expanded their utility beyond their natural biological roles, enabling their use as powerful tools in diagnostics and research. mdpi.com Oligonucleotides can be modified with linkers like this compound to impart new properties, such as the ability to be attached to surfaces or to be conjugated with other molecules. nih.gov This is typically achieved by synthesizing the oligonucleotide with a reactive group, such as a primary amine, at a specific position (e.g., the 5' or 3' terminus). thermofisher.com The amine-modified nucleic acid can then be coupled with the activated carboxylic acid of this compound. thermofisher.comaxispharm.com The inclusion of a PEG spacer in such constructs can also be used to modulate properties like stability and capture efficiency. google.comgoogle.com

Covalent attachment is a robust method for immobilizing DNA or RNA probes onto a solid support for use in microarrays and other hybridization-based assays. mdpi.com The lipoic acid group of this compound provides an excellent anchor for immobilization onto gold surfaces. sumitbiomedical.com The process involves first conjugating the amine-modified oligonucleotide probe to the activated this compound. This functionalized probe can then be spotted onto a gold-coated slide or nanoparticle, where the dithiolane ring of the lipoic acid forms a stable bond with the gold surface. sumitbiomedical.com

This covalent immobilization ensures that the probes are durably attached and properly oriented for hybridization with target sequences in a sample, which is critical for the sensitivity and reproducibility of the assay. mdpi.com Shielded covalent probes (SC probes) are an advanced concept where a crosslinker is incorporated to permanently capture a target sequence after hybridization, eliminating the trade-off between selectivity and affinity. glenresearch.commoleculartechnologies.org

Modifying oligonucleotides with linkers and other chemical groups is essential for developing constructs to study complex biological mechanisms. mdpi.comuniv-tlse3.fr By attaching this compound, researchers can create oligonucleotide constructs designed for specific experimental purposes. For instance, attaching a lipid-like moiety via the linker can create nucleic acid amphiphiles, which have unique self-assembly properties and can interact with cell membranes. nih.gov

These modified constructs are used in a variety of research applications:

Studying Nucleic Acid-Protein Interactions: Immobilizing a specific DNA or RNA sequence on a surface via the lipoamido anchor allows for its use as a bait to capture and identify binding proteins from cell extracts.

Probing DNA/RNA Structure: Attaching bulky groups or labels at specific points in a nucleic acid sequence can help in studying its folding and the formation of secondary structures like hairpins or G-quadruplexes. univ-tlse3.fr

Developing Aptamers: Aptamers, which are oligonucleotides that bind to specific targets, can be functionalized to improve their stability, delivery, and detection. google.com Chemical modifications can enhance their resistance to nucleases, a common challenge in biological systems. nih.gov

Type of Modified ConstructRole of this compoundApplication in Mechanistic Studies
Surface-Immobilized ProbesProvides a stable anchor (lipoamide) to gold surfaces and a flexible spacer (PEG4). sumitbiomedical.comUsed in hybridization assays to detect specific DNA/RNA sequences (e.g., in microarrays). mdpi.com
Nucleic Acid AmphiphilesActs as a hydrophilic linker connecting the nucleic acid to a hydrophobic moiety. nih.govStudying self-assembly, membrane interactions, and developing novel delivery systems. nih.gov
Functionalized AptamersServes as a conjugation handle to attach other molecules (e.g., fluorophores, drugs) or to improve pharmacokinetics. google.comgoogle.comDevelopment of targeted therapeutics and diagnostic agents with enhanced stability and function. google.com

Covalent Attachment to DNA/RNA Probes for Hybridization Assays

Antibody and Antibody Fragment Conjugation for Diagnostic or Research Probe Development

Antibody conjugation is a widely used technique to create powerful tools for research and diagnostics. creative-diagnostics.com By attaching molecules like fluorophores, enzymes, or biotin, antibodies can be transformed into specific detection reagents for assays such as ELISA, flow cytometry, and immunohistochemistry. creative-diagnostics.com this compound can serve as a linker in these applications, connecting the antibody to another molecule or to a surface.

The conjugation strategy often mirrors that used for other proteins. Random conjugation via lysine residues is common but can lead to heterogeneous products and potential loss of antigen-binding affinity if the modification occurs in the complementarity-determining regions (CDRs). fluorofinder.comissuu.com To address this, site-specific conjugation methods are increasingly preferred for creating well-defined and highly functional antibody conjugates. issuu.comnih.gov This can involve engineering the antibody to include a specific cysteine residue or an unnatural amino acid, providing a precise point of attachment for the linker. issuu.comnih.gov

The use of antibody fragments, such as Fab or scFv, is also a growing area of interest. nih.gov These smaller fragments can offer better tissue penetration in certain research applications. nih.gov Site-specific conjugation to these fragments allows for the creation of novel and highly specific imaging agents and research probes. nih.gov For example, a Fab fragment could be conjugated via this compound to a chelating agent for use in immuno-PET imaging, or to a gold nanoparticle via the lipoamido group for use in electron microscopy. nih.govsumitbiomedical.com

Lipoamido Peg4 Acid in Nanomaterial Functionalization and Engineering for Research Applications

Surface Modification of Gold Nanoparticles (AuNPs) for Biosensing and Imaging Research

The unique optical and physical properties of gold nanoparticles (AuNPs) make them a valuable platform for biosensing, bioimaging, and drug delivery research. core.ac.uknih.govnih.gov The functionalization of AuNPs is crucial for these applications, and Lipoamido-PEG4-acid serves as a key component in modifying their surfaces for enhanced performance in research settings. smolecule.comresearchgate.net

The attachment of ligands to the surface of AuNPs is commonly achieved through thiol-gold chemistry, leveraging the strong affinity of sulfur for gold. researchgate.netmdpi.com this compound utilizes its lipoic acid group, which contains a disulfide bond, to form a stable connection with the gold surface. frontiersin.org This dithiol anchoring mechanism is considered more stable than single thiol attachments, providing a more robust and durable coating. core.ac.ukfrontiersin.orgnih.gov This enhanced stability is critical for maintaining the integrity and functionality of the AuNPs in complex biological environments during research experiments. core.ac.uknih.gov The use of lipoic acid derivatives, such as this compound, also offers the advantage of being odorless, which can be a practical benefit in a laboratory setting. sumitbiomedical.com

A key challenge in the application of AuNPs is preventing their aggregation and ensuring their stability in various solutions, particularly those with high ionic strength, which are common in biological research. core.ac.ukmdpi.com Coatings with PEGylated ligands like this compound are instrumental in addressing this challenge. nih.govbiorxiv.org The PEG chain creates a hydrophilic layer around the nanoparticle, which helps to prevent non-specific binding of proteins and other molecules, thereby increasing the colloidal stability and preventing aggregation. core.ac.ukmdpi.com

Research has shown that the properties of the PEG coating, such as its length and the nature of its terminal group, can influence the stability and cellular uptake of AuNPs. nih.govbiorxiv.org For instance, studies have demonstrated that PEG-functionalized carboxylic acid-coated AuNPs exhibit good stability across various particle diameters. nih.gov The density of the PEG on the nanoparticle surface, which can be influenced by the size of the nanoparticle, also plays a role in its stability and interaction with biological systems. nih.gov Smaller AuNPs can often achieve a higher PEG density, leading to better insulation from non-specific binding and reduced clearance by the reticuloendothelial system in preclinical models. nih.gov The ability to control the surface properties of AuNPs with coatings like this compound allows researchers to tailor these nanomaterials for specific research applications, such as targeted biosensing and imaging. core.ac.uknih.gov

Table 1: Impact of this compound and Similar Ligands on Gold Nanoparticle Properties for Research Applications

Property Effect of this compound or Similar Ligand Coating Research Significance
Ligand Attachment Forms stable dithiol-gold bonds via the lipoic acid group. core.ac.ukfrontiersin.orgnih.gov Provides robust and durable functionalization, essential for maintaining nanoparticle integrity in complex biological media during experiments. core.ac.uknih.gov
Dispersion & Stability The hydrophilic PEG chain prevents aggregation and enhances colloidal stability in high ionic strength solutions. core.ac.ukmdpi.comnih.govbiorxiv.org Ensures nanoparticles remain dispersed and functional for reliable and reproducible results in biosensing and imaging assays. core.ac.ukmdpi.com
Control of Size Allows for the synthesis of stable AuNPs across a range of core diameters. nih.gov Enables systematic investigation of size-dependent effects on cellular uptake and biodistribution in research models. nih.gov
Biocompatibility The PEG layer reduces non-specific protein adsorption. core.ac.uk Minimizes interference from biological components, leading to more accurate and specific detection in biosensing applications. core.ac.uk

Thiol-Gold Chemistry for Stable Surface Ligand Attachment

Integration into Liposomal and Polymeric Nanocarriers for Research Payload Delivery Systems

This compound and similar PEGylated lipids are integral to the design of advanced nanocarriers, such as liposomes and polymeric nanoparticles, for research-focused payload delivery systems. dovepress.comfrontiersin.orgfrontiersin.org These systems are designed to encapsulate and transport therapeutic or diagnostic agents to specific sites in in vitro and preclinical models. dovepress.comfrontiersin.org

In the construction of liposomal and polymeric nanocarriers, this compound can be incorporated through self-assembly processes. nih.govyale.edu The lipoic acid or a similar hydrophobic moiety can anchor the molecule into the lipid bilayer of a liposome (B1194612) or the hydrophobic core of a polymeric nanoparticle. dovepress.comnih.govmemtein.com The hydrophilic PEG chain then extends from the surface of the nanocarrier into the surrounding aqueous environment. dovepress.comfrontiersin.org This "stealth" coating helps to prevent the nanocarrier from being recognized and cleared by the mononuclear phagocyte system in preclinical studies, thereby prolonging its circulation time. dovepress.comdovepress.com The terminal carboxylic acid group of this compound provides a reactive handle for the attachment of targeting ligands, such as antibodies or peptides, which can direct the nanocarrier to specific cells or tissues of interest in a research setting. thermofisher.com

The PEGylated surface imparted by this compound and similar molecules plays a crucial role in the biocompatibility and colloidal stability of nanocarriers in in vitro systems. frontiersin.orgresearchgate.net The hydrophilic and flexible nature of the PEG chains creates a "cloud" of polymer on the nanoparticle surface, which sterically hinders the adsorption of opsonin proteins from the serum in cell culture media. dovepress.comdovepress.com This reduction in protein adsorption minimizes non-specific uptake by cells and prevents aggregation of the nanocarriers, ensuring that they remain stable and available to interact with their intended targets. frontiersin.org By modulating the surface properties of these nanocarriers, researchers can control their interactions with biological systems and improve the reliability and reproducibility of their in vitro payload delivery studies. dovepress.comfrontiersin.org

Table 2: Role of this compound in the Development of Research-Grade Nanocarriers

Nanocarrier Aspect Function of this compound Implication for Research Payload Delivery
Structural Integration Anchors to lipid bilayers or polymer cores via the lipoic acid group during self-assembly. dovepress.comnih.govmemtein.com Enables the stable incorporation of a functional PEG linker into the nanocarrier structure. dovepress.com
Colloidal Stability The PEG spacer provides a hydrophilic shield, preventing aggregation in biological media. frontiersin.org Maintains the integrity and monodispersity of the nanocarrier formulation for consistent experimental results. frontiersin.org
Biocompatibility Reduces non-specific protein binding and uptake by non-target cells in vitro. dovepress.comdovepress.com Enhances the specificity of payload delivery to the cells of interest in a research context. dovepress.com
Functionalization The terminal carboxylic acid allows for the attachment of targeting moieties. thermofisher.com Facilitates the development of actively targeted nanocarriers for investigating specific biological pathways or cell populations. thermofisher.com

Anchoring to Lipid Bilayers and Polymer Scaffolds in Self-Assembly Processes [27, 28, 30]

Development of Hybrid Nanostructures and Architectures for Advanced Research Tools

The versatility of this compound extends to the creation of complex, hybrid nanostructures that serve as advanced tools for research. frontiersin.orgmedchemexpress.comresearchgate.net These architectures often combine the properties of different types of nanomaterials to achieve functionalities that are not possible with a single component. For example, this compound can be used to link AuNPs to liposomes, creating a theranostic platform that combines the imaging capabilities of the AuNPs with the drug-carrying capacity of the liposomes. The lipoic acid end would anchor to the gold nanoparticle, while the carboxylic acid could be conjugated to a lipid for incorporation into the liposome bilayer. The PEG spacer would provide the necessary flexibility and stability for the hybrid structure.

Furthermore, this compound can be used to functionalize the surface of lipid-polymer hybrid nanoparticles (LPHNs). frontiersin.orgresearchgate.net These LPHNs consist of a polymer core and a lipid shell, offering advantages in terms of drug loading and release kinetics. frontiersin.orgresearchgate.net By incorporating this compound into the lipid shell, researchers can create a stable and biocompatible surface that can be further modified with targeting ligands for specific research applications. researchgate.net The development of such sophisticated nanostructures, enabled by linkers like this compound, is pushing the boundaries of what is possible in terms of designing advanced tools for fundamental biological research.

Mechanistic Studies of Lipoamido Peg4 Acid Interactions with Biological Systems Non Clinical Focus

Molecular Recognition and Binding Events in In Vitro Assays

In vitro assays are fundamental to understanding the molecular interactions of Lipoamido-PEG4-acid conjugates. These studies allow for the precise measurement of binding events and the modulation of protein function in controlled, cell-free environments.

The this compound linker is instrumental in creating conjugates for the study of ligand-receptor binding. contractlaboratory.comnih.gov The terminal carboxylic acid can be activated to form a stable amide bond with a primary amine on a ligand of interest, such as a peptide or small molecule. broadpharm.comthermofisher.comthermofisher.com The lipoic acid end can then be used to anchor the entire conjugate to a surface, often a gold nanoparticle or sensor chip, via the disulfide group which can form a stable dative bond with the gold surface. core.ac.ukshu.ac.uk

This setup facilitates various ligand binding assays (LBAs) to quantify the interaction between the conjugated ligand and its target receptor. contractlaboratory.com By immobilizing the ligand via the linker, researchers can study the kinetics and affinity of receptor binding without interference from the linker itself, which is designed to be biocompatible and non-immunogenic. contractlaboratory.comissuu.com The hydrophilic PEG spacer ensures that the conjugated ligand remains soluble and accessible for interaction with its receptor in aqueous assay buffers. broadpharm.com

Table 1: Applications of this compound in Ligand-Receptor Binding Assays

Assay Type Role of this compound Information Gained
Surface Plasmon Resonance (SPR) Immobilizes a ligand onto a sensor chip. Real-time binding kinetics (kon, koff), and binding affinity (KD) of the ligand to its receptor. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) Anchors a peptide ligand to a microplate surface. Measures the endpoint binding of a receptor or antibody to the immobilized ligand. revvity.co.jp
Nanoparticle-Based Colorimetric Assays Links a targeting ligand to gold nanoparticles. Detects receptor binding through changes in the nanoparticle solution's color, indicating ligand-receptor interaction. core.ac.ukshu.ac.uk

This compound is also used to modify enzyme substrates to investigate enzymatic mechanisms. In one key application, a peptide substrate for the enzyme Dipeptidyl Peptidase IV (DPP-IV) was functionalized with the linker. core.ac.ukshu.ac.uk The peptide, designed to mimic a natural substrate, was conjugated to this compound, and the resulting molecule was anchored to gold nanoparticles. core.ac.ukshu.ac.uk

The study demonstrated that the enzyme could still recognize and cleave the peptide portion of the conjugate. This cleavage event caused a measurable change in the aggregation of the gold nanoparticles, providing a real-time, colorimetric readout of enzymatic activity. core.ac.uk This indicates that the this compound linker is flexible enough and provides sufficient distance to present the substrate to the enzyme's active site without significantly hindering the catalytic process. researchgate.net Such systems are valuable for screening enzyme inhibitors and studying enzyme kinetics in a high-throughput format. core.ac.uk

Ligand-Receptor Interactions Mediated by this compound Conjugates

Cellular Uptake and Intracellular Trafficking in Cell Culture Models

Understanding how molecules enter cells and where they go is crucial in cell biology. This compound functionalized probes are valuable tools for these investigations, leveraging the compound's unique properties to facilitate tracking and delivery.

Conjugates made with this compound are often used to study the mechanisms of cellular entry, primarily through endocytosis. nih.govsemanticscholar.orgresearchgate.net Endocytosis is a process where cells internalize molecules by engulfing them in a vesicle. nih.gov The specific pathway—such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis—can depend on the nature of the cargo being delivered. nih.govnih.gov

When a probe, such as a fluorescent dye or a targeted ligand, is attached to this compound, the entire conjugate can be tracked as it interacts with the cell membrane. The lipoic acid moiety can be used to attach the probe to a nanoparticle, which is then taken up by cells. vectorlabs.com Studies have shown that the uptake of such functionalized nanoparticles is an energy-dependent process, as it is significantly reduced at low temperatures (4°C), which inhibits active cellular processes like endocytosis. nih.gov By using specific chemical inhibitors for each endocytic pathway, researchers can dissect the precise route of entry for this compound functionalized probes. nih.gov For instance, inhibiting clathrin-dependent endocytosis with chlorpromazine (B137089) and observing a reduction in uptake would implicate that pathway. nih.gov

Once inside the cell, the destination of a conjugate is of great interest. The this compound linker can be attached to fluorescent molecules to visualize their journey. After internalization, these probes are often found within endosomes, which are membrane-bound vesicles. google.comjustia.com A critical step for the biological activity of many delivered molecules is their ability to escape these endosomes and reach the cytoplasm or other organelles like the nucleus. nih.govaxispharm.com

Studies using probes containing the lipoic acid derivative, lipoamide (B1675559), have shown that these molecules can accumulate in the acidic environment of lysosomes, a type of organelle responsible for degradation. nih.gov The presence of the lipoamide moiety was found to help stabilize the lysosomal membrane against oxidative stress, potentially by chelating iron within the organelle. nih.gov This demonstrates that the lipoic acid component can influence the intracellular behavior and stability of the conjugate within specific subcellular compartments. nih.gov The trafficking and ultimate fate of these conjugates are often studied using live-cell imaging and microscopy. nih.gov

Endocytosis Pathways of this compound Functionalized Probes

Bioreductive Cleavage and Redox-Responsive Applications Involving the Lipoic Acid Moiety

The disulfide bond within the lipoic acid portion of this compound is a key functional feature, enabling its use in redox-responsive systems. broadpharm.com This bond is stable in extracellular environments but can be cleaved under the reducing conditions found inside cells. rsc.orgnih.gov

The primary molecule responsible for this cleavage is glutathione (B108866) (GSH), a thiol-containing antioxidant that is highly abundant in the cytoplasm. rsc.orgnih.govmdpi.com The high intracellular concentration of GSH (in the millimolar range) facilitates the reduction of the disulfide bond in lipoic acid to two free thiol groups. rsc.orgnih.gov This cleavage is the basis for creating "smart" delivery systems that release their cargo in response to the specific redox environment of the cell interior. nih.govresearchgate.net

For example, a therapeutic agent can be attached to a carrier nanoparticle via the this compound linker. The nanoparticle conjugate remains intact outside the cell, but once it is internalized, the high GSH levels cleave the linker, releasing the drug precisely where it is needed. rsc.orgresearchgate.net This strategy enhances the specificity of delivery and minimizes off-target effects.

Table 2: Redox-Responsive Cleavage of this compound Conjugates

Location Redox Environment Glutathione (GSH) Level State of Lipoic Acid Disulfide Bond Outcome for Conjugate
Extracellular Space Oxidizing Low (micromolar) Intact (Stable) Conjugate remains assembled. nih.gov
Intracellular Cytoplasm Reducing High (millimolar) Cleaved (Reduced to two -SH groups) Cargo is released from the carrier. rsc.orgnih.gov

This redox-responsive cleavage has been successfully demonstrated in various in vitro models, confirming that linkers containing disulfide bonds are effective for intracellular-triggered release. rsc.orgiris-biotech.de

Advanced Analytical Techniques for Lipoamido Peg4 Acid Conjugates and Modified Systems in Research

Spectroscopic Methods for Comprehensive Characterization of Conjugates

Spectroscopic techniques are indispensable for the detailed characterization of Lipoamido-PEG4-acid conjugates, offering non-destructive and highly informative analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its conjugates. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule, allowing for the confirmation of its structure and the successful attachment to other moieties. escholarship.orguni-mainz.de

In a typical ¹H NMR spectrum of this compound, characteristic peaks corresponding to the protons in the lipoic acid group, the polyethylene (B3416737) glycol (PEG) linker, and the terminal carboxylic acid can be observed. broadpharm.com The integration of these peaks can also provide quantitative information about the ratio of these components. When conjugated, shifts in the NMR signals of the protons at the reaction site, such as the disappearance of the carboxylic acid proton signal and the appearance of new amide proton signals, confirm the formation of an amide bond. escholarship.org

¹³C NMR provides complementary information, showing distinct signals for the carbonyl carbons, the carbons in the PEG chain, and the carbons of the lipoic acid moiety. uni-mainz.de Changes in the chemical shifts of these carbons upon conjugation further validate the successful formation of the conjugate.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

Proton Type Approximate Chemical Shift (δ, ppm)
Lipoic acid ring protons 1.4 - 3.2
PEG chain protons 3.5 - 3.7
Protons adjacent to amide 3.3 - 3.5

Note: Actual chemical shifts can vary depending on the solvent and the specific conjugate.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound conjugates and assessing their purity. axispharm.comenovatia.com Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. researchgate.netnih.gov

ESI-MS is particularly useful for analyzing polar and large molecules like PEGylated proteins. researchgate.netmdpi.com It allows for the accurate determination of the molecular weight of the intact conjugate, thereby confirming the number of this compound molecules attached to the target molecule. enovatia.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the elemental composition of the conjugate. axispharm.com

MALDI-Time of Flight (TOF) MS is another valuable tool, especially for analyzing complex mixtures and larger conjugates. justia.com It provides a rapid method to assess the success of a conjugation reaction by comparing the mass spectrum of the starting materials with that of the product mixture. The appearance of a new peak corresponding to the expected molecular weight of the conjugate is a clear indicator of successful conjugation. justia.com MS analysis can also reveal the presence of unreacted starting materials or side products, thus providing a measure of the purity of the conjugate. enovatia.com

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Weight 453.61 g/mol xcessbio.comnih.gov

UV-Vis and fluorescence spectroscopy are versatile techniques used for the quantification of this compound conjugates and for studying their interactions with other molecules. uni-mainz.denih.gov

While this compound itself does not have a strong chromophore for UV-Vis detection at standard wavelengths, it can be conjugated to molecules that do, such as proteins or dyes. nih.gov The concentration of the resulting conjugate can then be determined by measuring its absorbance at a specific wavelength. Furthermore, if the conjugation partner has a characteristic UV-Vis spectrum, changes in this spectrum upon conjugation can provide evidence of the reaction.

Fluorescence spectroscopy is a highly sensitive technique for studying molecular interactions. nih.govnih.gov If this compound is conjugated to a fluorescent molecule or a molecule that becomes fluorescent upon binding, the changes in fluorescence intensity, emission wavelength, or polarization can be used to study the binding affinity and kinetics of the conjugate with its target. nih.govaxispharm.com For instance, the interaction of a this compound-peptide conjugate with a cell membrane can be monitored by labeling the peptide with a fluorescent probe. nih.gov

Mass Spectrometry for Molecular Weight Confirmation and Purity Analysis of Conjugates [10, 20]

Chromatographic and Electrophoretic Separations of Conjugates and Functionalized Systems

Chromatographic and electrophoretic methods are essential for the purification and analysis of this compound conjugates, allowing for the separation of the desired product from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound conjugates. nih.govchromatographyonline.com Reversed-phase HPLC (RP-HPLC) and size-exclusion chromatography (SEC) are the most commonly used modes.

RP-HPLC separates molecules based on their hydrophobicity. springernature.com This technique is effective for separating the more hydrophobic this compound conjugate from the unreacted, more polar starting materials. nih.govnih.gov The purity of a conjugate can be assessed by the presence of a single, sharp peak in the chromatogram, while the retention time can be used for identification. researchgate.net

SEC separates molecules based on their size. sigmaaldrich.cn This method is particularly useful for analyzing and purifying conjugates where there is a significant size difference between the conjugate and the starting materials, such as in the case of protein PEGylation. sigmaaldrich.cn SEC can effectively separate the larger conjugate from the smaller, unreacted this compound and other small molecule reagents.

Table 3: Common HPLC Parameters for this compound Conjugate Analysis

Parameter Typical Conditions for RP-HPLC Typical Conditions for SEC
Stationary Phase C18 or C8 column Porous silica (B1680970) or polymer-based particles
Mobile Phase Gradient of water and an organic solvent (e.g., acetonitrile) with an additive like trifluoroacetic acid (TFA) Aqueous buffer (e.g., phosphate (B84403) buffer)

| Detection | UV-Vis, Mass Spectrometry (LC-MS) | UV-Vis, Refractive Index (RI) |

Gel electrophoresis and capillary electrophoresis (CE) are powerful techniques for analyzing this compound conjugates, especially those involving proteins and nucleic acids. researchgate.netmedchemexpress.com

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is widely used to analyze protein conjugates. tcichemicals.com The attachment of this compound to a protein increases its molecular weight, resulting in a shift in its migration pattern on the gel compared to the unconjugated protein. researchgate.net This shift provides a clear visual confirmation of successful conjugation.

Capillary electrophoresis (CE) separates molecules based on their charge-to-size ratio in a narrow capillary. nih.govgoogleapis.com It offers high resolution and requires only a small amount of sample. CE can be used to assess the purity of this compound conjugates and to study their interactions. nih.gov For example, the binding of a charged conjugate to a target molecule can be observed as a change in its electrophoretic mobility.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation [10, 18]

Biophysical Characterization of this compound Modified Systems

The functionalization of surfaces and nanoparticles with this compound creates unique systems that demand thorough biophysical characterization. This process is essential to confirm the success of the modification, understand the behavior of the resulting conjugates, and validate their suitability for downstream applications. Techniques that probe the physical properties of these systems, such as size, stability, binding capabilities, and morphology, are critical in research and development. nih.gov

Dynamic Light Scattering (DLS) is a non-invasive analytical technique widely used for determining the size distribution profile of small particles in suspension. nih.gov The method is based on the principle of Brownian motion, the random movement of particles suspended in a liquid. braveanalytics.eu DLS measures the time-dependent fluctuations in the intensity of scattered light that occur due to this motion. braveanalytics.eu Smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. braveanalytics.eu By analyzing these fluctuations using an autocorrelator, the diffusion coefficient of the particles can be calculated, which is then used to determine the hydrodynamic diameter via the Stokes-Einstein equation. researchgate.net

In the context of this compound modified systems, DLS is invaluable for characterizing nanoparticles, such as gold nanoparticles or liposomes, that have been functionalized with this linker. The key parameters obtained from DLS are the mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).

Hydrodynamic Diameter (D_h_): This represents the effective diameter of the particle in solution, including the core material, the this compound surface layer, and any associated solvent molecules that travel with the particle. An increase in hydrodynamic diameter following the conjugation process is a primary indicator of successful surface modification.

Polydispersity Index (PDI): This is a dimensionless measure of the heterogeneity of particle sizes in the sample. researchgate.net A PDI value below 0.1 indicates a highly monodisperse (uniform) sample, whereas values above 0.3 suggest a broad size distribution or the presence of aggregates. researchgate.net For many applications, a low PDI is crucial for consistent performance.

Research findings often present DLS data to confirm the formation and stability of nanoparticle conjugates. For instance, a study might compare the DLS measurements of uncoated nanoparticles with those coated with this compound to demonstrate the change in size and assess the sample's homogeneity.

Table 1: Example DLS Data for Gold Nanoparticles (AuNPs) Before and After Functionalization with this compound
SampleMean Hydrodynamic Diameter (D_h_, nm)Polydispersity Index (PDI)Zeta Potential (mV)
Uncoated AuNPs50.2 ± 0.80.15 ± 0.02-35.4 ± 1.5
This compound-AuNPs62.5 ± 1.10.18 ± 0.03-25.1 ± 1.2

This table contains hypothetical data for illustrative purposes.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of molecular interactions at a sensor surface. nih.gov It is widely employed to determine the kinetics and affinity of binding events between a ligand immobilized on the sensor chip and an analyte flowed over the surface. nicoyalife.com The principle involves the excitation of surface plasmons—collective oscillations of electrons—on a thin metal film (typically gold) at the interface of two media with different refractive indices. cnr.it When molecules from a solution bind to the ligand on the sensor surface, the local refractive index changes, causing a shift in the resonance angle of the reflected light. This change, measured in real-time as a response unit (RU), is directly proportional to the mass of the bound analyte. nih.govcnr.it

This compound is an ideal linker for SPR applications due to its lipoic acid moiety, which contains a disulfide bond that forms a strong, self-assembled monolayer on gold sensor chips. core.ac.uk The PEG4 chain acts as a hydrophilic spacer, extending the terminal carboxylic acid away from the surface to minimize non-specific binding and make it accessible for ligand attachment. researchgate.net

An SPR experiment to study binding kinetics typically involves:

Immobilization: The gold sensor chip is functionalized with this compound. Subsequently, a target molecule (the ligand) is covalently coupled to the linker's terminal acid group.

Association: A solution containing the binding partner (the analyte) is injected at various concentrations and flows over the surface. The binding is observed as an increase in the SPR signal over time.

Dissociation: A buffer solution is flowed over the surface, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.

From the resulting sensorgrams (plots of RU vs. time), crucial kinetic parameters can be derived:

Association rate constant (k_a_ or k_on_): The rate at which the analyte binds to the immobilized ligand.

Dissociation rate constant (k_d_ or k_off_): The rate at which the analyte-ligand complex decays. nicoyalife.com

Equilibrium dissociation constant (K_D_): Calculated as the ratio k_d_/k_a_, this value reflects the affinity of the interaction. A lower K_D_ indicates a stronger binding affinity. nicoyalife.com

Table 2: Example Kinetic Data from an SPR Study of Protein A Binding to an Antibody Immobilized via this compound Linker
AnalyteLigandk_a_ (M⁻¹s⁻¹)k_d_ (s⁻¹)K_D_ (M)
Protein AImmobilized IgG1.5 x 10⁵3.2 x 10⁻⁴2.1 x 10⁻⁹

This table contains hypothetical data for illustrative purposes.

While DLS provides information about the average size and distribution of particles in a hydrated state, it does not offer direct visualization of their morphology. Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are high-resolution imaging techniques that provide complementary information on the actual size, shape, and surface features of individual nanostructures. researchgate.netgoogle.com

Transmission Electron Microscopy (TEM) TEM operates by directing a beam of electrons through an ultrathin sample. The electrons that pass through are focused to create a highly magnified, two-dimensional projection image. For this compound modified systems, particularly nanoparticles, TEM is used to:

Directly visualize the size and shape (e.g., spherical, rod-like) of the nanoparticle core. researchgate.net

Assess the uniformity of the particles.

Detect the presence of aggregates.

In some cases, using negative staining or cryogenic TEM (cryo-TEM), it is possible to visualize the less-dense organic shell surrounding a metallic core, providing evidence of the linker coating. researchgate.net

The size measured by TEM is typically smaller than the hydrodynamic diameter from DLS because TEM analysis is performed on dehydrated samples and measures only the electron-dense core, not the hydrated surface layer. researchgate.net

Atomic Force Microscopy (AFM) AFM is a scanning probe microscopy technique that generates three-dimensional topographical images of a surface with nanoscale resolution. nih.gov It uses a sharp tip attached to a cantilever to "feel" the surface. As the tip scans the sample, forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured by a laser to construct an image of the surface topography. nih.gov

In the analysis of this compound modified systems, AFM is particularly useful for:

Imaging particles or self-assembled monolayers on a flat substrate.

Providing precise measurements of particle height and shape, which can reveal features like particle flattening or disc-like shapes. nih.gov

Characterizing the surface roughness and texture of a functionalized film.

Probing the mechanical properties (e.g., stiffness) of the modified surface.

Together, these techniques provide a comprehensive picture of the physical state of this compound conjugates.

Table 3: Comparison of Analytical Techniques for Characterizing this compound Modified Nanoparticles
TechniquePrincipleInformation ObtainedSample State
Dynamic Light Scattering (DLS)Light scattering from particles in Brownian motionHydrodynamic diameter, polydispersity, zeta potentialAqueous suspension
Transmission Electron Microscopy (TEM)Electron beam transmitted through a thin sampleCore size, shape, morphology, aggregationDehydrated (on a grid)
Atomic Force Microscopy (AFM)Mechanical probe scanning a surface3D topography, particle height, surface roughnessDehydrated or in liquid (on a flat substrate)

Emerging Research Directions and Future Perspectives for Lipoamido Peg4 Acid in Chemical Biology

Integration into Responsive Materials and Smart Systems for Controlled Release Studies

The unique properties of Lipoamido-PEG4-acid make it a compelling component for the development of stimuli-responsive materials. These "smart" systems are designed to release their payload, such as a therapeutic agent, in response to specific environmental triggers. The disulfide bond within the lipoic acid portion of this compound is susceptible to cleavage under reducing conditions, which are characteristic of the intracellular environment. This redox-responsiveness is a key feature being exploited in the design of sophisticated drug delivery vehicles.

Recent research has focused on integrating molecules with similar functionalities into liposomal and hydrogel-based delivery systems. For instance, stimuli-responsive liposomes have been developed that release their contents in response to changes in pH, temperature, or magnetic fields. nih.gov The incorporation of components like this compound could add a layer of redox control to such systems. Similarly, the development of stimuli-sensitive lipogel composites, which might consist of microgel particles and lipids, showcases the potential for creating materials that can controllably release substances in response to specific triggers. researchgate.net Although direct studies on this compound in these systems are emerging, the principles established with related materials suggest a promising future.

Table 1: Examples of Stimuli-Responsive Systems and Potential Role for this compound

System TypeStimulusPotential Role of this compound
LiposomesRedox potential, pH, TemperatureIncorporation into the liposome (B1194612) bilayer to trigger release in a reducing environment. nih.gov
HydrogelsTemperature, pHCross-linking of hydrogel polymers via the lipoic acid moiety, allowing for degradation and release in response to reducing agents. researchgate.net
NanoparticlesRedox potentialSurface functionalization of nanoparticles to control aggregation or payload release.

Application in Advanced Biosensing and Diagnostic Probe Development

The ability of the lipoic acid group to form stable dative bonds with gold surfaces makes this compound a valuable tool for the fabrication of biosensors and diagnostic probes. researchgate.net The PEG linker serves to distance the sensing element from the surface, which can reduce non-specific binding and improve the accessibility of the target analyte.

The development of antifouling coatings for electrodes is a critical area of research in electrochemical biosensing. researchgate.net The hydrophilic PEG chain of this compound can contribute to repelling non-specific protein adsorption, a major challenge in complex biological samples. By attaching a recognition element (e.g., an antibody, aptamer, or small molecule) to the terminal carboxylic acid, highly specific and sensitive biosensors can be constructed.

Thiol-PEG linkers, a class of molecules that includes this compound, are recognized for their utility in improving drug delivery, stabilizing proteins, modifying surfaces, and enhancing diagnostics. axispharm.com The combination of a surface-active group (the lipoic acid) and a biocompatible spacer (the PEG chain) is a powerful strategy in the design of next-generation diagnostic devices.

Role in Chemical Biology and Proteomics Tool Development (e.g., Activity-Based Probes)

In the fields of chemical biology and proteomics, understanding protein function on a global scale is a major objective. Activity-based protein profiling (ABPP) has emerged as a powerful technique for studying the functional state of enzymes within complex proteomes. wikipedia.org ABPP utilizes chemical probes that covalently modify the active site of a specific class of enzymes. stanford.edu

This compound can serve as a versatile linker in the construction of such probes. The general structure of an activity-based probe (ABP) consists of a reactive group (or "warhead") that targets a specific enzyme family, a reporter tag (such as a fluorophore or biotin) for detection and purification, and a linker that connects these two elements. wikipedia.orgresearchgate.net The terminal carboxylic acid of this compound can be readily coupled to a reporter tag, while the lipoic acid end could potentially be modified to act as, or be attached to, a reactive group.

The advantages of using a PEG linker like the one found in this compound include enhanced solubility of the probe and potentially improved access to the enzyme's active site. Furthermore, this compound is also utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comxcessbio.com PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome. medchemexpress.comxcessbio.com

Table 2: Components of an Activity-Based Probe

ComponentFunctionPotential Role of this compound
Reactive Group (Warhead)Covalently modifies the active site of a target enzyme. researchgate.netThe lipoic acid moiety could be functionalized to serve as or attach to a warhead.
LinkerConnects the reactive group and the reporter tag.The PEG4 chain provides a flexible and soluble spacer.
Reporter TagEnables detection and/or purification of the labeled protein.The terminal carboxylic acid can be conjugated to various reporter tags. broadpharm.com

Computational Modeling and In Silico Design of this compound Constructs for Predictive Research

Computational, or in silico, methods are becoming increasingly integral to the drug discovery and development process. jpionline.orgnih.gov These techniques, which include molecular docking and molecular dynamics simulations, can predict how a molecule will interact with a biological target, thereby guiding the design of more effective therapeutic and diagnostic agents. jpionline.orgbiotech-asia.org

In the context of this compound, computational modeling can be used to predict the behavior of constructs that incorporate this linker. For example, when designing a PROTAC, molecular modeling can help to optimize the length and composition of the linker to ensure that the E3 ligase and the target protein are brought into the correct proximity and orientation for efficient ubiquitination. Similarly, when designing a biosensor, simulations can be used to model the interaction of the this compound-tethered recognition element with its target, as well as its behavior on the sensor surface.

The use of in silico models can also aid in the design of liposomal drug delivery systems by predicting the loading efficiency and stability of drug candidates. researchgate.net By applying these computational approaches to this compound-containing systems, researchers can accelerate the development of new tools and technologies for chemical biology.

Overcoming Challenges in Scale-Up and Reproducibility for Research Reagents and Materials

A significant hurdle in the translation of promising research findings from the laboratory to broader applications is the challenge of producing reagents and materials in larger quantities with high purity and batch-to-batch reproducibility. For a molecule like this compound, which is often synthesized through a multi-step process, ensuring consistent quality is paramount.

Commercial suppliers of this compound and related PEG-containing reagents often provide detailed characterization data, including purity assessments by methods such as HPLC and NMR, to assure researchers of the quality of their products. stratech.co.uk The availability of well-characterized, high-purity this compound is crucial for obtaining reliable and reproducible results in research applications. stratech.co.uk As the demand for this and other specialized chemical tools grows, the development of scalable and cost-effective synthetic routes will be essential for advancing the fields of chemical biology and materials science. The transition from research-grade to GMP-grade materials is a critical step for any component intended for eventual use in therapeutic or diagnostic products. broadpharm.com

Q & A

Basic Questions

Q. What is the role of the PEG4 spacer in Lipoamido-PEG4-acid's function as a PROTAC linker, and how does it influence solubility?

  • Methodological Answer : The PEG4 spacer enhances aqueous solubility and provides flexibility between the lipoamide group and the acid terminus, facilitating interactions between the PROTAC's target-binding moiety and the E3 ubiquitin ligase. To assess solubility, researchers should use dynamic light scattering (DLS) or nuclear magnetic resonance (NMR) in varied pH buffers to quantify aggregation tendencies .

Q. How is this compound synthesized, and what analytical techniques confirm its structural integrity?

  • Methodological Answer : Synthesis typically involves coupling lipoamide to a tetraethylene glycol (PEG4) chain via carbodiimide-mediated reactions. Characterization requires:

  • Mass spectrometry (MALDI-TOF) to confirm molecular weight.
  • HPLC with UV/RI detection to verify purity (>95%).
  • ¹H/¹³C NMR to validate functional groups (e.g., amide bonds, PEG4 spacer) .

Q. What are the primary applications of this compound in PROTAC design?

  • Methodological Answer : It serves as a heterobifunctional linker, connecting E3 ligase ligands (e.g., VHL or CRBN binders) to target protein binders. Researchers must optimize stoichiometry during conjugation via kinetic studies (e.g., surface plasmon resonance) to ensure ternary complex formation efficiency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in PROTAC activity linked to PEG4 spacer conformation?

  • Methodological Answer : Conflicting data on linker flexibility may arise from solvent polarity or temperature variations. To address this:

  • Use molecular dynamics simulations to model PEG4 conformation in aqueous vs. lipid environments.
  • Validate experimentally via small-angle X-ray scattering (SAXS) to compare solution-state structures under controlled conditions .

Q. What strategies improve the in vivo stability of this compound-based PROTACs without compromising target engagement?

  • Methodological Answer :

  • PEGylation alternatives : Replace terminal acid groups with stabilized esters (e.g., tert-butyl) to reduce enzymatic cleavage.
  • Pharmacokinetic profiling : Conduct mass balance studies using radiolabeled analogs in murine models to track metabolic pathways .

Q. How do researchers optimize this compound's linker length for tissue-specific protein degradation?

  • Methodological Answer :

  • Comparative studies : Synthesize analogs with PEG2-PEG6 spacers and assess degradation efficiency (e.g., Western blotting for target protein levels).
  • Tissue permeability assays : Use transwell systems with endothelial cell monolayers to measure passive diffusion rates .

Q. What experimental controls are critical when evaluating off-target effects of this compound conjugates?

  • Methodological Answer :

  • Include PROTAC-negative controls (e.g., linker alone or mismatched target binders).
  • Perform CRISPR/Cas9 knockout of the E3 ligase to confirm on-target degradation.
  • Use proteome-wide profiling (e.g., TMT mass spectrometry) to identify nonspecific interactions .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Implement quality-by-design (QbD) protocols, tracking critical parameters (e.g., reaction temperature, catalyst purity).
  • Use statistical process control (SPC) charts to monitor impurity profiles across batches .

Q. What statistical methods are appropriate for analyzing dose-response data in PROTAC efficacy studies?

  • Methodological Answer :

  • Fit data to four-parameter logistic models (e.g., Hill equation) to calculate EC₅₀ and maximal degradation (Dmax).
  • Apply ANOVA with Tukey’s post hoc test to compare multiple linker variants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.